Cas no 2092686-18-3 ((2-amino-6-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone)

(2-amino-6-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone 化学的及び物理的性質
名前と識別子
-
- INDEX NAME NOT YET ASSIGNED
- (2-amino-6-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone
-
- インチ: 1S/C9H11ClN2OS/c10-7-2-1-3-8(11)9(7)14(12,13)6-4-5-6/h1-3,6,12H,4-5,11H2
- InChIKey: PKRCFEQNHPZCOM-UHFFFAOYSA-N
- ほほえんだ: O=S(C1CC1)(C1C(N)=CC=CC=1Cl)=N
じっけんとくせい
- 密度みつど: 1.57±0.1 g/cm3(Predicted)
- ふってん: 388.7±52.0 °C(Predicted)
(2-amino-6-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-308472-1g |
[(2-amino-6-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one |
2092686-18-3 | 1g |
$0.0 | 2023-09-05 | ||
Enamine | EN300-308472-1.0g |
[(2-amino-6-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one |
2092686-18-3 | 1.0g |
$0.0 | 2023-02-26 |
(2-amino-6-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone 関連文献
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
3. Book reviews
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
(2-amino-6-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanyloneに関する追加情報
Comprehensive Overview of (2-amino-6-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone (CAS No. 2092686-18-3)
(2-amino-6-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone (CAS No. 2092686-18-3) is a specialized sulfur-containing heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This compound features a unique imino-lambda6-sulfanylone core, which has garnered attention due to its structural novelty and potential bioactivity. Researchers are particularly interested in its amino-chlorophenyl moiety, which may contribute to selective binding properties in biological systems.
The molecular structure of (2-amino-6-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone combines several pharmacophoric elements: an electron-rich amino group, a halogen-substituted aromatic ring, and a strained cyclopropyl ring. This combination makes it a valuable scaffold for drug discovery programs targeting various disease pathways. Recent studies suggest potential applications in developing enzyme inhibitors and receptor modulators, particularly in neurological and metabolic disorders.
In material science, the sulfanylone functional group in this compound has shown interesting properties for coordination chemistry applications. The lambda6-sulfur center can act as a ligand for transition metals, making it potentially useful in catalysis and materials synthesis. Researchers are exploring its use in creating metal-organic frameworks (MOFs) with tailored porosity for gas storage or separation technologies.
The synthesis of (2-amino-6-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone typically involves multi-step organic transformations, with careful control of reaction conditions to preserve the sensitive imino-sulfanylone functionality. Modern synthetic approaches often employ microwave-assisted synthesis or flow chemistry techniques to improve yields and reduce byproduct formation. Analytical characterization typically combines NMR spectroscopy, mass spectrometry, and X-ray crystallography for structural confirmation.
From a commercial perspective, the demand for specialty sulfur compounds like (2-amino-6-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone has been steadily increasing. The compound falls into the category of high-value fine chemicals used in research and development. Current market trends show growing interest in sulfur-containing bioactive molecules, driven by pharmaceutical industry needs for novel drug candidates and agrochemical applications for crop protection.
Environmental and safety considerations for handling (2-amino-6-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone follow standard laboratory protocols for amino-chloro aromatic compounds. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and eye protection is recommended during handling. Storage typically requires protection from moisture and light to maintain compound stability.
Recent scientific literature highlights several emerging applications for imino-lambda6-sulfanylone derivatives like this compound. In medicinal chemistry, they're being investigated as potential kinase inhibitors and allosteric modulators. The cyclopropyl group in particular may contribute to metabolic stability, addressing a common challenge in drug development. Computational studies suggest interesting molecular docking properties that warrant further experimental validation.
The future research directions for (2-amino-6-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone appear promising. With growing interest in sulfur chemistry in drug discovery and sustainable agrochemicals, this compound may serve as a key intermediate or lead structure. Ongoing studies are exploring its potential in catalysis, material science, and biological applications, making it a compound to watch in coming years.
2092686-18-3 ((2-amino-6-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone) 関連製品
- 2310039-07-5(2-(1H-indol-3-yl)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one)
- 2228328-90-1(2-(5-chloro-2-hydroxyphenyl)butanedioic acid)
- 338402-33-8(4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine)
- 1021123-03-4(2-phenoxy-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide)
- 261762-41-8(3-Chloro-2,6-difluorobenzamide)
- 1805591-56-3(Ethyl 3-amino-4-(trifluoromethyl)picolinate)
- 2580099-34-7(rac-ethyl 2-(3R,5S)-2-oxa-7-azaspiro4.4nonan-3-ylacetate)
- 1021065-94-0(2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide)
- 2228552-26-7(tert-butyl 3-(1-ethynylcyclopropyl)morpholine-4-carboxylate)
- 1040656-29-8(N-[(4-ethylphenyl)methyl]-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide)




